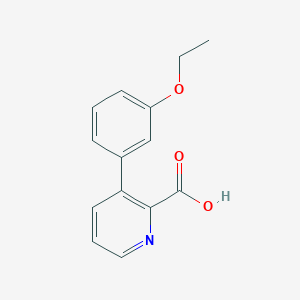

3-(3-Ethoxyphenyl)picolinic acid

Description

The exact mass of the compound 3-(3-Ethoxyphenyl)picolinic acid, 95% is 243.08954328 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(3-Ethoxyphenyl)picolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Ethoxyphenyl)picolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-ethoxyphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-2-18-11-6-3-5-10(9-11)12-7-4-8-15-13(12)14(16)17/h3-9H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEULLOCFIYEMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=C(N=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 3-(3-Ethoxyphenyl)picolinic Acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Picolinic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science, acting as versatile scaffolds in drug discovery and as ligands in coordination chemistry.[1] This guide focuses on a specific derivative, 3-(3-Ethoxyphenyl)picolinic acid, providing a comprehensive framework for its physicochemical characterization. Due to the nascent stage of research into this particular molecule, direct experimental data is limited. Therefore, this document serves as a predictive guide and a methodological roadmap. It synthesizes known data of the parent picolinic acid molecule with theoretical considerations of the 3-(3-ethoxyphenyl) substituent's influence. Detailed experimental protocols are provided to empower researchers to determine the core physicochemical properties, thereby facilitating its development and application.

Introduction: The Significance of Picolinic Acid Derivatives

Picolinic acid, or pyridine-2-carboxylic acid, is a well-established structural motif in pharmaceutical sciences.[1] Its derivatives have been investigated for a wide range of therapeutic applications, including roles as enzyme inhibitors and anti-viral agents.[2][3] The pyridine nitrogen and the carboxylic acid group provide key points for molecular interaction and chelation of metal ions. The introduction of substituents onto the pyridine ring or as a phenyl group allows for the fine-tuning of the molecule's steric and electronic properties, which in turn can modulate its biological activity and physicochemical characteristics.

The subject of this guide, 3-(3-Ethoxyphenyl)picolinic acid, is a structurally interesting derivative. The ethoxyphenyl group introduces a significant hydrophobic character and potential for additional intermolecular interactions, such as π-stacking, which can influence its solubility, crystallinity, and binding affinity to biological targets. A thorough understanding of its fundamental physicochemical properties is a prerequisite for any meaningful investigation into its potential applications.

Molecular Structure and Predicted Properties

The molecular structure of 3-(3-Ethoxyphenyl)picolinic acid is presented below. The IUPAC name is 3-(3-ethoxyphenyl)pyridine-2-carboxylic acid.

Table 1: Predicted Physicochemical Properties of 3-(3-Ethoxyphenyl)picolinic acid in Comparison to Picolinic Acid.

| Property | Picolinic Acid (Experimental) | 3-(3-Ethoxyphenyl)picolinic acid (Predicted) | Rationale for Prediction |

| Molecular Formula | C₆H₅NO₂ | C₁₄H₁₃NO₃ | Addition of C₈H₈O substituent. |

| Molecular Weight | 123.11 g/mol [4] | 243.26 g/mol | Calculated based on the molecular formula. |

| Melting Point (°C) | 136-138[4] | Higher | Increased molecular weight and potential for stronger intermolecular forces (van der Waals, π-stacking) from the ethoxyphenyl group would likely increase the melting point. |

| Aqueous Solubility | Slightly soluble (0.41%)[4] | Lower | The large, hydrophobic ethoxyphenyl group is expected to significantly decrease solubility in aqueous media compared to the more polar picolinic acid. |

| LogP | 0.72[5] | Significantly Higher | The addition of the ethoxy and phenyl groups will substantially increase the octanol-water partition coefficient, indicating greater lipophilicity. |

| pKa (Carboxylic Acid) | ~5.32[3] | Similar, potentially slightly higher | The electronic effect of the 3-phenyl substituent on the acidity of the carboxylic acid at the 2-position is not expected to be drastic. The ethoxy group is in the meta position on the phenyl ring, so its electron-donating effect will have a minimal influence on the pKa of the picolinic acid moiety. |

Experimental Protocols for Physicochemical Characterization

The following sections detail the experimental workflows for determining the key physicochemical properties of 3-(3-Ethoxyphenyl)picolinic acid. These protocols are based on established methods for the characterization of picolinic acid and its derivatives.

Synthesis and Purification

While a specific synthesis for 3-(3-Ethoxyphenyl)picolinic acid is not widely documented, a plausible synthetic route could involve a Suzuki or other cross-coupling reaction between a halogenated picolinic acid derivative and a (3-ethoxyphenyl)boronic acid derivative. Post-synthesis, purification is critical.

Protocol for Purification by Recrystallization:

-

Solvent Screening: Test the solubility of the crude product in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, water) at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but not when cold.

-

Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent to form a saturated solution.

-

Hot Filtration: If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.

-

Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Caption: Workflow for the purification of 3-(3-Ethoxyphenyl)picolinic acid by recrystallization.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Protocol for Melting Point Determination:

-

Sample Preparation: Finely powder a small amount of the dry, purified crystals.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a rate of 10-15 °C per minute for a rough determination. For an accurate measurement, repeat with a fresh sample, heating rapidly to about 15 °C below the approximate melting point, then reducing the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A pure compound should have a sharp melting range of 1-2 °C.

Solubility Determination

A quantitative understanding of solubility in various solvents is essential for formulation and analytical method development.

Protocol for Equilibrium Solubility Measurement (Shake-Flask Method):

-

Sample Preparation: Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, ethanol, phosphate-buffered saline at a specific pH) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute a known volume of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

pKa Determination

The acid dissociation constant (pKa) is critical for predicting the ionization state of the molecule at different pH values, which affects its solubility, absorption, and biological activity.

Protocol for Potentiometric Titration:

-

Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if aqueous solubility is low).

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a micro-burette.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments of the titrant.

-

Data Recording: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). More sophisticated analysis can be done using derivative plots to accurately determine the equivalence point.

Spectroscopic and Chromatographic Characterization

A suite of analytical techniques should be employed to confirm the structure and purity of 3-(3-Ethoxyphenyl)picolinic acid.

Table 2: Analytical Techniques for Structural Elucidation and Purity Assessment.

| Technique | Purpose | Expected Observations for 3-(3-Ethoxyphenyl)picolinic acid |

| ¹H NMR | To determine the number and environment of protons. | Signals corresponding to the protons on the pyridine ring, the ethoxy group (a triplet and a quartet), and the phenyl ring. The chemical shifts and coupling constants will confirm the substitution pattern. |

| ¹³C NMR | To determine the number and environment of carbon atoms. | Signals for the carboxylic acid carbon, the carbons of the pyridine and phenyl rings, and the two carbons of the ethoxy group. |

| FT-IR | To identify functional groups. | Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, C-O stretches of the ether and carboxylic acid, and aromatic C-H and C=C stretches. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight (243.26 g/mol ). Fragmentation patterns can provide further structural information. |

| HPLC-UV | To assess purity and for quantification. | A single major peak at a specific retention time. The UV spectrum will show characteristic absorbance maxima. This technique is also used for the quantification step in solubility studies.[2] |

Conclusion

While experimental data for 3-(3-Ethoxyphenyl)picolinic acid is not yet prevalent in scientific literature, its physicochemical properties can be predicted with a reasonable degree of confidence based on its structure and the well-characterized nature of picolinic acid. The addition of the 3-(3-ethoxyphenyl) group is expected to increase its molecular weight, melting point, and lipophilicity, while decreasing its aqueous solubility. This guide provides the necessary theoretical framework and detailed experimental protocols for researchers to undertake a thorough characterization of this promising molecule. The successful determination of these core properties will be a critical step in unlocking its potential in drug discovery and other scientific applications.

References

- Benchchem. (n.d.). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. Benchchem.

-

MDPI. (2023, March 27). Expression and Characterization of 3,6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50. MDPI. Retrieved February 15, 2026, from [Link]

-

Mawatari, K., et al. (n.d.). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. PMC. Retrieved February 15, 2026, from [Link]

-

Dove Medical Press. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Retrieved February 15, 2026, from [Link]

-

SIELC Technologies. (2025, December 19). Picolinic Acid. SIELC Technologies. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). Picolinic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Picolinic acid. Wikipedia. Retrieved February 15, 2026, from [Link]

-

LookChem. (n.d.). Cas 98-98-6,Picolinic acid. LookChem. Retrieved February 15, 2026, from [Link]

Sources

- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]

- 2. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Picolinic acid - Wikipedia [en.wikipedia.org]

- 5. Picolinic Acid | SIELC Technologies [sielc.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Identification and Characterization of 3-(3-Ethoxyphenyl)picolinic Acid

This technical guide provides a comprehensive overview of the identification, synthesis, and analytical characterization of 3-(3-Ethoxyphenyl)picolinic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Given that a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases, this guide will focus on the de novo identification and characterization of the molecule, treating it as a novel chemical entity.

Core Identification and Physicochemical Properties

The initial step in characterizing any chemical compound is to establish its fundamental identifiers. For 3-(3-Ethoxyphenyl)picolinic acid, these are:

-

Systematic IUPAC Name: 3-(3-Ethoxyphenyl)pyridine-2-carboxylic acid

-

Molecular Formula: C₁₄H₁₃NO₃

-

Molecular Weight (Monoisotopic): 243.0895 g/mol

Predicted Physicochemical Data

| Property | Predicted Value | Source/Method |

| XlogP | 2.8 | Prediction based on structural fragments |

| Hydrogen Bond Donors | 1 | (the -COOH group) |

| Hydrogen Bond Acceptors | 4 | (the N in the pyridine ring and the three O atoms) |

| Rotatable Bonds | 3 |

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

A reliable and versatile method for synthesizing 3-aryl-picolinic acids is the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. For the synthesis of 3-(3-Ethoxyphenyl)picolinic acid, a plausible route involves the coupling of 3-bromopicolinic acid with (3-ethoxyphenyl)boronic acid.

Experimental Protocol: Synthesis of 3-(3-Ethoxyphenyl)picolinic Acid

-

Reaction Setup: To a flame-dried Schlenk flask, add 3-bromopicolinic acid (1.0 eq), (3-ethoxyphenyl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq).

-

Catalyst and Ligand Addition: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).

-

Reaction Execution: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to reflux (typically 80-100 °C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with 1M HCl to a pH of approximately 3-4, which will precipitate the carboxylic acid product.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 3-(3-Ethoxyphenyl)picolinic acid.

-

Synthetic Workflow Diagram

Caption: Proposed synthesis of 3-(3-Ethoxyphenyl)picolinic acid.

Comprehensive Analytical Characterization

Once synthesized, the identity and purity of the compound must be rigorously confirmed using a suite of analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion: In high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI), the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 244.0968.

-

Fragmentation Pattern: The fragmentation in the mass spectrum will likely involve the loss of the carboxyl group (as CO₂ or COOH) and cleavage of the ether bond. Derivatization can also be used for structural elucidation in mass spectrometry.[5][6]

| Ion | Formula | Predicted m/z | Description |

| [M+H]⁺ | [C₁₄H₁₄NO₃]⁺ | 244.0968 | Protonated molecular ion |

| [M-H₂O+H]⁺ | [C₁₄H₁₂NO₂]⁺ | 226.0863 | Loss of water |

| [M-CO₂H]⁺ | [C₁₃H₁₂NO]⁺ | 198.0913 | Decarboxylation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The predicted chemical shifts (in ppm, relative to TMS) are outlined below. Protons on carbon atoms adjacent to carbonyl groups are typically slightly deshielded and appear around 2 δ.[7]

| Protons | Multiplicity | Integration | Predicted δ (ppm) | Assignment |

| H-4, H-5, H-6 (Pyridine) | m | 3H | 7.5 - 8.5 | Aromatic protons on the pyridine ring |

| H-2', H-4', H-5', H-6' (Phenyl) | m | 4H | 6.9 - 7.4 | Aromatic protons on the ethoxyphenyl ring |

| -OCH₂CH₃ | q | 2H | ~4.1 | Methylene protons of the ethoxy group |

| -OCH₂CH₃ | t | 3H | ~1.4 | Methyl protons of the ethoxy group |

| -COOH | br s | 1H | >10 | Carboxylic acid proton |

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show the number of chemically distinct carbon atoms. The carbonyl carbon of carboxylic acid derivatives is highly deshielded, appearing between 160-180 ppm.[7]

| Carbon | Predicted δ (ppm) | Assignment |

| C=O | ~165-170 | Carboxylic acid carbonyl |

| C-3', C-1' | ~159, ~138 | Oxygen-bearing and ipso-carbons of the phenyl ring |

| C-2, C-3, C-4, C-5, C-6 | ~150, ~138, ~125, ~128, ~148 | Carbons of the pyridine ring |

| C-2', C-4', C-5', C-6' | ~115-130 | Remaining carbons of the phenyl ring |

| -OCH₂CH₃ | ~63 | Methylene carbon of the ethoxy group |

| -OCH₂CH₃ | ~15 | Methyl carbon of the ethoxy group |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

O-H Stretch: A very broad absorption band is expected in the range of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid.[8][9]

-

C=O Stretch: A strong, sharp absorption band between 1760-1690 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.[8][9]

-

C-O Stretch: An absorption band in the 1320-1210 cm⁻¹ region is indicative of the C-O stretch of the carboxylic acid and the ether linkage.[8]

-

Aromatic C-H and C=C Stretches: Absorptions for aromatic C-H stretching are expected just above 3000 cm⁻¹, while aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the synthesized compound. A reverse-phase HPLC method would be appropriate.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (likely around 254 nm).

-

Expected Result: A pure sample should yield a single, sharp peak.

Quality Control and Validation Workflow

A systematic workflow is critical to ensure the identity, purity, and quality of the final compound.

Caption: Workflow for the identification and quality control.

Safety Information

While specific toxicity data for 3-(3-Ethoxyphenyl)picolinic acid is not available, it should be handled with the standard precautions for laboratory chemicals. Based on related structures, it may be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

-

ACS Publications. (2017, March 16). Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides. The Journal of Organic Chemistry. [Link]

-

PubMed. (2017, April 7). Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides. [Link]

-

ACS Publications. (2017, March 16). Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides. The Journal of Organic Chemistry. [Link]

-

PubChem. 3-Ethoxyphenol. [Link]

-

PubMed. (1994, September). Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins. [Link]

-

PubMed. (2007, November 30). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. [Link]

-

ResearchGate. (2025, August 6). Picolinic acid as a matrix for laser mass spectrometry of nucleic acid and proteins. [Link]

-

Scite.ai. Mass spectra of the picolinyl ester derivatives of some non‐methylene‐interrupted octadecadienoic acids. [Link]

-

IRL @ UMSL. (2012, April 25). Synthesis of Some Aminopicolinic Acids. [Link]

-

NIST WebBook. Picolinic acid, TMS derivative. [Link]

-

ACS Figshare. Collection - Synthesis of 3‑Substituted 2‑Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides. [Link]

-

Rsc.org. Supporting information for -. [Link]

-

PubChemLite. 3-phenylpicolinic acid (C12H9NO2). [Link]

-

SpectraBase. 3-methyl-4,6-di(phenyl)picolinic acid ethyl ester. [Link]

-

ResearchGate. 1 H NMR spectra (d 0e13.5, CDCl 3 ) of (a) 3-ethoxysalicylaldehyde, (b).... [Link]

-

University of Calgary. IR: carboxylic acids. [Link]

-

PMC - NIH. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

CrystEngComm (RSC Publishing). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Myers, A. The Suzuki Reaction. Chem 115. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

PubChem. 3-Hydroxypicolinic Acid. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

NIST WebBook. 2-Propenoic acid, 3-phenyl-. [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scite.ai [scite.ai]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. echemi.com [echemi.com]

Toxicity and biological activity overview of 3-(3-Ethoxyphenyl)picolinic acid

[1]

Part 1: Executive Summary & Chemical Identity[1]

3-(3-Ethoxyphenyl)picolinic acid is a lipophilic derivative of picolinic acid.[1] The introduction of the 3-ethoxyphenyl moiety at the 3-position of the pyridine ring creates a twisted biaryl conformation due to steric repulsion with the carboxylic acid group.[1] This conformational lock is critical for its biological specificity, preventing planar stacking while enhancing hydrophobic interactions in receptor active sites.[1]

Chemical Identity Table[1][2]

| Property | Detail |

| IUPAC Name | 3-(3-Ethoxyphenyl)pyridine-2-carboxylic acid |

| Molecular Formula | C₁₄H₁₃NO₃ |

| Molecular Weight | 243.26 g/mol |

| Core Scaffold | Picolinic acid (Pyridine-2-carboxylic acid) |

| Substituents | 3-Position: 3-Ethoxyphenyl group |

| pKa (Predicted) | ~5.4 (Carboxylic acid), ~1.0 (Pyridine N) |

| LogP (Predicted) | 2.8 – 3.2 (Lipophilic) |

| Solubility | Low in water; soluble in DMSO, Methanol, Ethyl Acetate |

Part 2: Biological Activity & Mechanism of Action[1]

The biological activity of 3-(3-Ethoxyphenyl)picolinic acid is driven by its ability to act as a bidentate ligand (via the pyridine nitrogen and carboxylate oxygen) and a hydrophobic probe (via the ethoxyphenyl tail).[1]

Mechanism 1: Synthetic Auxin Mimicry (Agrochemical Context)

As a structural congener of 3-aryl picolinate herbicides , this compound mimics the natural plant hormone Indole-3-acetic acid (IAA).[1]

-

Target: Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box proteins (AFB5).[1]

-

Interaction: The picolinic acid headgroup coordinates with the receptor's binding pocket, while the 3-aryl tail extends into the hydrophobic niche, stabilizing the SCF^TIR1-Aux/IAA co-receptor complex.[1]

-

Outcome: Ubiquitination and degradation of Aux/IAA transcriptional repressors, leading to uncontrolled cell growth and plant death (epinasty).[1]

Mechanism 2: Metalloenzyme Inhibition (Pharmaceutical Context)

The picolinic acid motif is a privileged scaffold for zinc-binding groups (ZBG).[1]

-

Target: Matrix Metalloproteinases (MMPs) or Kynurenine 3-monooxygenase (KMO).[1]

-

Interaction: The nitrogen and carboxylate chelate the catalytic Zinc ion (Zn²⁺).[1] The 3-ethoxyphenyl group targets the S1' specificity pocket , providing selectivity over other metalloenzymes.[1]

Visualization: Mechanism of Action Pathways[1]

Caption: Dual mechanistic pathways: Auxin signaling activation (top) and Metalloprotease inhibition (bottom).[1]

Part 3: Toxicity Profile

The toxicity of 3-aryl picolinic acids is generally distinct between mammals and plants due to the specificity of the auxin receptor.[1]

Mammalian Toxicity (Predicted)[1]

-

Acute Oral Toxicity: Likely Class III or IV (Low to Moderate).[1] Picolinic acid derivatives are rapidly excreted via urine in mammals without significant metabolism.[1]

-

Estimated LD50: > 2000 mg/kg (Rat).[1]

-

-

Eye Irritation: High Risk .[1] The acidic nature and lipophilicity can cause severe eye irritation or damage (Category 1 or 2A).[1]

-

Chronic Toxicity: Potential for kidney and liver effects at high doses due to organic anion transport saturation.[1]

Ecotoxicity[1][3]

-

Aquatic Organisms: Moderate to Low toxicity.[1]

-

LC50 (Fish): > 10 mg/L.[1]

-

-

Non-Target Plants: Extreme Toxicity .[1] As a potent auxin mimic, trace amounts (drift) can devastate broadleaf crops (e.g., tomatoes, beans, grapes).[1]

-

Persistence: The pyridine ring is resistant to hydrolysis.[1] Soil half-life can range from 30 to 90 days depending on microbial activity.[1]

Toxicity Assessment Workflow

Caption: Standardized toxicity screening workflow for picolinic acid derivatives.

Part 4: Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

The most robust method to synthesize 3-(3-Ethoxyphenyl)picolinic acid is via palladium-catalyzed cross-coupling.[1]

Reagents:

-

Substrate A: 3-Bromopicolinic acid (or methyl ester).[1]

-

Substrate B: (3-Ethoxyphenyl)boronic acid.[1]

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%).[1]

-

Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv).[1]

-

Solvent: 1,4-Dioxane/Water (4:1).[1]

Protocol:

-

Preparation: In a glovebox or under Argon, combine 3-bromopicolinic acid (1.0 eq), (3-ethoxyphenyl)boronic acid (1.2 eq), and Base (2.0 eq) in a reaction vial.

-

Catalysis: Add Pd catalyst (0.05 eq).

-

Solvation: Add degassed Dioxane/Water mixture. Seal the vial.

-

Reaction: Heat to 90°C for 12-16 hours .

-

Workup: Cool to RT. Acidify to pH 3-4 with 1M HCl (if using acid) or extract (if using ester).[1]

-

Purification: Extract with Ethyl Acetate. Wash with Brine.[1] Dry over Na₂SO₄.[1] Purify via Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient).

Biological Assay: Root Growth Inhibition (Auxin Activity)

Objective: Quantify herbicidal potency relative to Picloram.[1]

-

Seed Preparation: Sterilize Arabidopsis thaliana seeds.

-

Plating: Plate seeds on MS medium containing the test compound at concentrations (0.01, 0.1, 1.0, 10, 100 µM).

-

Growth: Incubate vertically at 22°C under 16h light/8h dark cycle for 7 days.

-

Measurement: Measure primary root length. Calculate IC₅₀ (concentration inhibiting 50% growth).[1]

-

Control: Compare against DMSO (negative) and Picloram (positive).

Part 5: Safety & Handling (SDS Summary)

| Parameter | Recommendation |

| Signal Word | WARNING |

| Hazard Statements | H319 (Causes serious eye irritation), H411 (Toxic to aquatic life with long-lasting effects).[1] |

| PPE | Safety glasses with side shields, Nitrile gloves (0.11mm), Lab coat.[1] |

| Storage | Store at +2°C to +8°C. Keep dry. |

| Disposal | Do not empty into drains. Dispose of as hazardous chemical waste.[1] |

References

-

Walsh, T. A., et al. (2006).[1] "Mutations in an auxin receptor homolog AFB5 and a target of auxin signaling underlie resistance to certain auxin herbicides."[1] Plant Physiology, 142(2), 542-552.[1] Link[1]

-

Epp, J. B., et al. (2016).[1] "The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides."[1] Bioorganic & Medicinal Chemistry, 24(3), 362-371.[1] Link[1]

-

Agrawal, A., et al. (2018).[1] "Probing the Zinc-Binding Pharmacophore of Metalloproteinase Inhibitors." Journal of Medicinal Chemistry, 61(23), 10895-10908.[1] Link[1]

-

Mitra, A., et al. (2023).[1][2] "Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid." Molecules, 28(3), 1431.[1] Link[1]

-

PubChem Compound Summary. (2024). "Picolinic Acid Derivatives." National Library of Medicine.[1] Link

An Investigational Framework for the Pharmaceutical Profiling of 3-(3-Ethoxyphenyl)picolinic acid

A Technical Guide for Drug Discovery Professionals

Disclaimer: 3-(3-Ethoxyphenyl)picolinic acid is a compound with limited publicly available research on its specific pharmaceutical applications. This guide is intended for research and drug development professionals and provides a scientifically-grounded, hypothetical framework for the initial investigation of this molecule. The proposed experiments and potential applications are based on the analysis of its structural motifs and established principles of drug discovery.

Introduction and Rationale

The relentless pursuit of novel chemical entities with therapeutic potential is the cornerstone of pharmaceutical innovation. 3-(3-Ethoxyphenyl)picolinic acid presents a unique structural combination, integrating a picolinic acid core with a 3-ethoxyphenyl substituent. While direct biological data on this specific molecule is scarce, a systematic analysis of its constituent moieties provides a logical starting point for a comprehensive investigational plan.

Picolinic acid, an endogenous metabolite of L-tryptophan, and its derivatives are known to possess a wide array of biological activities, including neuroprotective, immunological, and anti-proliferative effects.[1][2][3] The parent molecule is a well-known chelating agent for divalent and trivalent metal ions, a property that can influence various biological processes.[2][4] Derivatives of picolinic acid have been explored for a range of therapeutic applications, from antiviral and anticancer agents to treatments for respiratory disorders.[5][6][7][8]

The phenoxy group, and by extension the ethoxyphenyl group, is considered a "privileged" moiety in medicinal chemistry.[9] Its presence can be crucial for biological activity by influencing ligand-target interactions, physicochemical properties, and the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[10] For instance, the ethoxyphenyl group is a key structural feature in several approved drugs, such as the SGLT2 inhibitor Dapagliflozin.[11]

This guide, therefore, outlines a structured, multi-stage research program designed to elucidate the potential pharmaceutical applications of 3-(3-Ethoxyphenyl)picolinic acid. It provides a roadmap for researchers to systematically evaluate its bioactivity, identify potential molecular targets, and establish a preliminary safety and efficacy profile.

Structural Analysis and Hypothesis Generation

The structure of 3-(3-Ethoxyphenyl)picolinic acid suggests several plausible avenues for biological activity.

-

Picolinic Acid Core: This pyridine-2-carboxylic acid scaffold is a known pharmacophore. Its derivatives have been investigated as inhibitors of various enzymes and modulators of cellular signaling pathways.[6][7][12] The nitrogen atom and the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological targets.

-

3-Ethoxyphenyl Group: This substituent introduces a significant lipophilic character to the molecule, which may enhance its ability to cross cellular membranes. The ether linkage and the aromatic ring can engage in hydrophobic and π-stacking interactions within a target's binding pocket. The ethoxy group, in particular, can influence metabolic stability and receptor binding affinity.[10][13]

Based on these structural features, we can hypothesize that 3-(3-Ethoxyphenyl)picolinic acid may exhibit activity in therapeutic areas such as:

-

Oncology: Many kinase inhibitors and other anticancer agents incorporate pyridine and phenoxy-like scaffolds.[13]

-

Inflammation and Immunology: As a derivative of a kynurenine pathway metabolite, it may modulate inflammatory responses.[1][3]

-

Infectious Diseases: Picolinic acid and its derivatives have shown antimicrobial and antiviral properties.[6]

Proposed Investigational Workflow

A phased approach, beginning with broad screening and progressing to more focused mechanistic studies, is recommended to efficiently evaluate the therapeutic potential of 3-(3-Ethoxyphenyl)picolinic acid.

Caption: High-level overview of the proposed investigational workflow.

Phase 1: In Vitro Profiling and Target Identification

The initial phase focuses on broad, unbiased screening to identify potential biological targets and to characterize the compound's basic properties.

Table 1: Phase 1 Experimental Plan

| Experiment | Objective | Key Parameters |

| Physicochemical Analysis | Determine "drug-likeness" properties. | Solubility, LogP, pKa, chemical stability. |

| High-Throughput Screening (HTS) | Unbiased screen against diverse target classes. | Kinase panels, GPCR panels, ion channel panels. |

| Target Validation Assays | Confirm HTS hits and determine potency. | IC50/EC50 values from dose-response curves. |

Experimental Protocol: High-Throughput Screening (HTS)

-

Compound Preparation: Prepare a stock solution of 3-(3-Ethoxyphenyl)picolinic acid in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Assay Plate Preparation: Utilize pre-formatted assay plates for target panels (e.g., kinase, GPCR). Use automated liquid handlers to dispense the compound into 384-well plates at a final screening concentration (e.g., 1-10 µM).

-

Assay Execution: Add target enzymes/cells and substrates/reagents as per the specific assay protocol. Incubate for the prescribed time.

-

Data Acquisition: Read the plates using a suitable plate reader (e.g., measuring fluorescence, luminescence, or absorbance).[14]

-

Hit Identification: Identify "hits" as compounds that produce a signal significantly different from the vehicle control (e.g., >3 standard deviations).

Phase 2: Cell-Based Functional Characterization

Once a validated hit is identified, the focus shifts to confirming its activity in a more physiologically relevant cellular context.

Caption: Hypothetical mechanism of action for the test compound.

Table 2: Phase 2 Experimental Plan

| Experiment | Objective | Key Parameters |

| Cellular Target Engagement | Confirm the compound interacts with the target in live cells. | Thermal shift (CETSA), target-specific reporter assays. |

| Signaling Pathway Analysis | Elucidate the downstream effects of target modulation. | Western blot for phosphoproteins, gene expression analysis. |

| Phenotypic & Cytotoxicity Assays | Assess the functional outcome in disease-relevant models. | Cell proliferation (MTT), apoptosis, cytokine release assays. |

Experimental Protocol: MTT Cell Proliferation Assay

This assay is a common method to assess the cytotoxic or anti-proliferative effects of a compound.[15][16]

-

Cell Seeding: Plate a relevant cancer cell line (e.g., A549 lung cancer cells if an EGFR family kinase is the target) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[13]

-

Compound Treatment: Prepare serial dilutions of 3-(3-Ethoxyphenyl)picolinic acid in cell culture medium. Replace the old medium with the medium containing the compound dilutions. Include vehicle-only and no-treatment controls.

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Phase 3: Preclinical Assessment

Promising candidates from cell-based assays should undergo preliminary in vitro and in vivo studies to assess their drug-like properties.

Table 3: Phase 3 Experimental Plan

| Experiment | Objective | Key Parameters |

| In Vitro ADME Profiling | Evaluate metabolic stability and potential for drug-drug interactions. | Microsomal stability, CYP450 inhibition, plasma protein binding.[17] |

| In Vivo Pharmacokinetics (PK) | Determine the compound's profile in a living organism. | Half-life (t½), clearance (CL), volume of distribution (Vd), bioavailability (%F). |

| Preliminary In Vivo Efficacy | Assess therapeutic effect in a relevant animal model. | Tumor growth inhibition, reduction in inflammatory markers, etc. |

Experimental Protocol: In Vitro Metabolic Stability Assay

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (human or rodent), a buffered solution (e.g., phosphate buffer), and the test compound.

-

Initiate Reaction: Add the NADPH-regenerating system to initiate the metabolic reaction.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

-

Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.

-

Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of this line is used to calculate the in vitro half-life and intrinsic clearance.

Conclusion and Future Directions

This technical guide presents a logical and comprehensive framework for the initial pharmaceutical evaluation of 3-(3-Ethoxyphenyl)picolinic acid. By systematically progressing through in vitro screening, cell-based functional assays, and preliminary preclinical assessments, researchers can efficiently identify potential therapeutic applications and build a robust data package. The insights gained from this workflow will be critical for making an informed " go/no-go " decision for advancing the compound into more extensive IND-enabling toxicology and safety pharmacology studies.[18][19][20] The structural combination of a picolinic acid core and an ethoxyphenyl group holds promise, and a disciplined investigational approach is the key to unlocking its potential therapeutic value.

References

-

Guillemin, G.J., et al. (2009). The Physiological Action of Picolinic Acid in the Human Brain. Neuroprotective, immunological, and anti-proliferative affects. Available from: [Link][1][2][3]

-

Various Authors. (2019). Novel picolinic acid derivatives and their use as intermediates. Google Patents (KR20190091460A). Available from: [5]

-

European Medicines Agency. (1997). Note for guidance on preclinical pharmacological and toxicological testing of vaccines. EMA. Available from: [Link][21]

-

An, F., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Molecular Biosciences. Available from: [Link][22]

-

Głuch-Lutwin, M., et al. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Molecules. Available from: [Link][9]

-

FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. Available from: [Link][18]

-

Wikipedia Contributors. (n.d.). Picolinic acid. Wikipedia. Available from: [Link][4]

-

IARC Working Group. (1996). Droloxifene. Some Pharmaceutical Drugs. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. Available from: [Link][23]

-

Oueslati, S., et al. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics. Available from: [Link][24]

-

Singer, A.W., & McElvain, S.M. (n.d.). Picolinic acid hydrochloride. Organic Syntheses Procedure. Available from: [Link][25]

-

Trousil, J., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available from: [Link][16]

-

Gugle, R., et al. (2025). Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives. International Journal of Innovative Research in Technology. Available from: [Link][6]

-

Tsekhaltsel, V., et al. (2023). Antimicrobial Activity of Catechol-Containing Biopolymer Poly[3-(3,4-dihydroxyphenyl)glyceric Acid] from Different Medicinal Plants of Boraginaceae Family. Molecules. Available from: [Link][26]

-

Wang, J., & Li, C. (2013). What ADME tests should be conducted for preclinical studies?. ADMET & DMPK. Available from: [Link][17]

-

ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Request PDF. Available from: [Link][10]

-

Liu, B., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry. Available from: [Link][12]

-

Bawa, R.A. (2012). Synthesis of Some Aminopicolinic Acids. International ResearchScape Journal. Available from: [Link][27]

-

Sharma, R., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available from: [Link][7]

-

Boster Bio. (2023). What Is Compound Screening? Methods & Applications Guide. Boster Bio. Available from: [Link][14]

-

El-Sayed, N.N.E., et al. (2026). Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. Pharmaceuticals. Available from: [Link][13]

-

Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Available from: [Link][28]

-

Ghandhi, L.H., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. IUCrData. Available from: [Link][29]

-

Wikipedia Contributors. (n.d.). Dapagliflozin. Wikipedia. Available from: [Link][11]

-

UniVOOK. (2024). Dipicolinic Acid as Intermediate for the Synthesis. UniVOOK. Available from: [Link][30]

-

Stokes, J.M., et al. (2022). In vitro testing of top-ranked predicted compounds from an FDA-approved... ResearchGate. Available from: [Link][31]

-

Das, N.R. (2025). preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process. World Journal of Pharmaceutical Science and Research. Available from: [Link][19]

-

ChemSino. (n.d.). Picolinic Acid (CAS 98-98-6): Applications, Synthesis, and Properties for Industrial Use. ChemSino. Available from: [Link][32]

-

Various Authors. (n.d.). Picolinic acid derivatives and their use as intermediates. Google Patents (US10633341B2). Available from: [8]

-

Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Pacific BioLabs. Available from: [Link][20]

-

Fraunhofer IGB. (n.d.). CELL-BASED ASSAYS FOR DIAGNOSTICS, DRUG AND TARGET DISCOVERY. Fraunhofer-Gesellschaft. Available from: [Link][33]

-

BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. Available from: [Link][34]

-

BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH. Available from: [Link][35]

Sources

- 1. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Picolinic acid - Wikipedia [en.wikipedia.org]

- 5. KR20190091460A - Novel picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 6. ijirt.org [ijirt.org]

- 7. dovepress.com [dovepress.com]

- 8. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 9. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dapagliflozin - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors | MDPI [mdpi.com]

- 14. bosterbio.com [bosterbio.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. hrcak.srce.hr [hrcak.srce.hr]

- 18. fda.gov [fda.gov]

- 19. wjpsronline.com [wjpsronline.com]

- 20. pacificbiolabs.com [pacificbiolabs.com]

- 21. ema.europa.eu [ema.europa.eu]

- 22. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Droloxifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Organic Syntheses Procedure [orgsyn.org]

- 26. Antimicrobial Activity of Catechol-Containing Biopolymer Poly[3-(3,4-dihydroxyphenyl)glyceric Acid] from Different Medicinal Plants of Boraginaceae Family | MDPI [mdpi.com]

- 27. irl.umsl.edu [irl.umsl.edu]

- 28. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

- 29. journals.iucr.org [journals.iucr.org]

- 30. Dipicolinic Acid as Intermediate for the Synthesis [univook.com]

- 31. researchgate.net [researchgate.net]

- 32. nbinno.com [nbinno.com]

- 33. igb.fraunhofer.de [igb.fraunhofer.de]

- 34. bioagilytix.com [bioagilytix.com]

- 35. bmglabtech.com [bmglabtech.com]

Methodological & Application

Application Note & Protocols: A Validated Synthesis of 3-(3-Ethoxyphenyl)picolinic Acid via Suzuki-Miyaura Cross-Coupling

Abstract

This document provides a detailed, validated protocol for the synthesis of 3-(3-Ethoxyphenyl)picolinic acid, a valuable heterocyclic building block for pharmaceutical and materials science research. The synthetic strategy is centered around a robust and high-yielding Suzuki-Miyaura cross-coupling reaction. We present a comprehensive guide, from the preparation of the requisite boronic acid precursor to the final palladium-catalyzed coupling and subsequent purification. This application note is designed for researchers, chemists, and drug development professionals, offering not just a procedural recipe but also the underlying chemical logic to ensure successful and reproducible synthesis.

Introduction and Strategic Overview

Picolinic acid and its derivatives are privileged scaffolds in medicinal chemistry, frequently utilized as chelating agents for metal ions and as core components in biologically active molecules.[1][2] The targeted compound, 3-(3-Ethoxyphenyl)picolinic acid, combines the picolinic acid motif with an ethoxyphenyl substituent, making it a precursor for novel ligands, therapeutic agents, and functional materials.

The construction of the C-C bond between the pyridine and phenyl rings is the key synthetic challenge. Among modern synthetic methods, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of its precursors.[3][4] This reaction facilitates the coupling of an organoboron species with an organohalide, providing a direct and efficient route to biaryl compounds.[5]

Retrosynthetic Analysis

Our strategy involves a retrosynthetic disconnection at the C3-C1' bond, breaking the target molecule into two key synthons: a 3-halopicolinic acid and a (3-ethoxyphenyl)boronic acid. This approach leverages the well-established and reliable Suzuki-Miyaura coupling methodology.

Caption: Retrosynthetic approach for 3-(3-Ethoxyphenyl)picolinic acid.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. Reagents such as n-butyllithium are pyrophoric and must be handled under an inert atmosphere with extreme care.

Protocol I: Synthesis of (3-Ethoxyphenyl)boronic Acid

While commercially available, this protocol details the synthesis from 1-bromo-3-ethoxybenzene, adapted from established procedures for analogous compounds.[6] The reaction involves a lithium-halogen exchange followed by trapping with a borate ester.

Reaction Scheme: 1-bromo-3-ethoxybenzene + n-BuLi → (3-ethoxyphenyl)lithium (3-ethoxyphenyl)lithium + B(OiPr)₃ → Lithium triisopropoxy(3-ethoxyphenyl)borate Lithium triisopropoxy(3-ethoxyphenyl)borate + H₃O⁺ → (3-Ethoxyphenyl)boronic acid

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |

| 1-Bromo-3-ethoxybenzene | 201.06 | 10.05 g (7.0 mL) | 50.0 | Starting material |

| Tetrahydrofuran (THF) | - | 200 mL | - | Anhydrous |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 22.0 mL | 55.0 | Pyrophoric reagent |

| Triisopropyl borate | 188.08 | 12.2 g (13.8 mL) | 65.0 | Electrophile |

| Hydrochloric Acid (4 M) | - | ~50 mL | - | For work-up |

Step-by-Step Procedure:

-

Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-3-ethoxybenzene and 200 mL of anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add the n-butyllithium solution dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate dropwise, again maintaining the temperature below -70 °C.

-

Warming: After the addition is complete, remove the cooling bath and allow the reaction to warm slowly to room temperature overnight with continuous stirring.

-

Quenching: Cool the flask in an ice bath and slowly quench the reaction by adding 50 mL of 4 M HCl. Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a water/ethanol mixture to yield (3-ethoxyphenyl)boronic acid as a white solid. Expected yield: 70-85%.

Protocol II: Suzuki-Miyaura Cross-Coupling

This is the key bond-forming step, coupling the synthesized boronic acid with commercially available 3-bromopicolinic acid.[7] The choice of catalyst, base, and solvent system is critical for achieving high yields.[8][9]

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |

| 3-Bromopicolinic Acid | 202.01 | 2.02 g | 10.0 | Limiting reagent |

| (3-Ethoxyphenyl)boronic Acid | 165.99 | 1.83 g | 11.0 | 1.1 equivalents |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 408 mg | 0.5 | 5 mol% catalyst |

| Potassium Carbonate (K₂CO₃) | 138.21 | 4.15 g | 30.0 | 3.0 equivalents |

| 1,4-Dioxane | - | 40 mL | - | Solvent |

| Water | - | 10 mL | - | Solvent |

Step-by-Step Procedure:

-

Setup: In a 100 mL round-bottom flask, combine 3-bromopicolinic acid, (3-ethoxyphenyl)boronic acid, and potassium carbonate.

-

Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.

-

Solvent Addition: Add the 1,4-dioxane and water via syringe.

-

Degassing: Bubble nitrogen or argon through the stirred suspension for another 15 minutes to thoroughly degas the solvent mixture.

-

Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst under a positive pressure of inert gas.

-

Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 90 °C in an oil bath.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

-

Cooling & Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

-

Work-up: Transfer the filtrate to a separatory funnel. Wash with water (2 x 30 mL).

-

Acidification & Extraction: Acidify the aqueous layer to pH ~3-4 with 1 M HCl. The product should precipitate or can be extracted with ethyl acetate (3 x 50 mL).

-

Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from ethanol/water to afford 3-(3-Ethoxyphenyl)picolinic acid as a white to off-white solid. Expected yield: 75-90%.

Mechanism: The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The base is essential for activating the boronic acid to form a more nucleophilic boronate complex, which facilitates the transmetalation step.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Characterization

The identity and purity of the final product, 3-(3-Ethoxyphenyl)picolinic acid, should be confirmed using standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the aromatic protons on both the pyridine and phenyl rings, a quartet and a triplet for the ethoxy group, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Expect distinct signals for all unique carbon atoms in the molecule, including the carboxyl carbon.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₄H₁₃NO₃ should be observed.

-

Melting Point (m.p.): A sharp melting point range indicates high purity.

References

- Royal Society of Chemistry. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)

- Lopresti, M., et al. (2025).

- ChemicalBook. (n.d.). 3-Methoxyphenylboronic acid synthesis.

- NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Wikipedia. (n.d.). Suzuki reaction.

- PubChem. (n.d.). 3-Bromopyridine-2-carboxylic Acid.

- Rana, V. S., et al. (n.d.). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Asian Journal of Chemistry.

Sources

- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. 3-Bromopyridine-2-carboxylic Acid | C6H4BrNO2 | CID 2050129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. asianpubs.org [asianpubs.org]

Synthesis of 3-(3-Ethoxyphenyl)picolinic Acid: A Detailed Protocol Using Suzuki-Miyaura Cross-Coupling

Introduction

3-(3-Ethoxyphenyl)picolinic acid is a valuable building block in medicinal chemistry and materials science, finding application in the synthesis of a range of complex molecules. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1] Its tolerance of a wide array of functional groups, coupled with generally high yields and the use of readily available and less toxic organoboron reagents, makes it an ideal strategy for the synthesis of biaryl compounds like 3-(3-Ethoxyphenyl)picolinic acid.[2][3] This application note provides a comprehensive, step-by-step guide for the preparation of 3-(3-Ethoxyphenyl)picolinic acid from 3-bromopicolinic acid and (3-ethoxyphenyl)boronic acid, intended for researchers, scientists, and professionals in drug development.

The Underlying Chemistry: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that facilitates the union of an organohalide and an organoboron compound.[1] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]

-

Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (3-bromopicolinic acid) to a palladium(0) complex, which is typically generated in situ from a palladium(II) precatalyst. This step forms an arylpalladium(II) halide intermediate.[5] The choice of a bulky, electron-rich phosphine ligand can enhance the rate of this step.[5]

-

Transmetalation: In this crucial step, the organic group from the organoboron species ((3-ethoxyphenyl)boronic acid) is transferred to the palladium(II) complex. The presence of a base is critical for this step to proceed, as it activates the boronic acid, making it more nucleophilic and facilitating the transfer of the aryl group to the palladium center.[6]

-

Reductive Elimination: The final step involves the reductive elimination of the two organic fragments from the palladium(II) complex, forming the new carbon-carbon bond in the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is a generalized procedure and may require optimization based on the specific purity of the starting materials and the scale of the reaction.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3-Bromopicolinic acid | ≥97% | Commercially Available |

| (3-Ethoxyphenyl)boronic acid | ≥98% | Commercially Available |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Commercially Available |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |

| Water | Deionized | In-house |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |

| Celite® | --- | Commercially Available |

Equipment

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating plate

-

Inert gas supply (Argon or Nitrogen)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

-

Standard laboratory glassware

Step-by-Step Procedure

1. Reaction Setup:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromopicolinic acid (1.0 eq), (3-ethoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[7]

2. Reagent Addition:

-

Under a positive flow of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Add a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 to 3:1 ratio) via syringe. The total solvent volume should be sufficient to ensure good stirring and dissolution of the reagents (e.g., approximately 10 mL of dioxane for every 1 mmol of the limiting reagent).

Caption: A generalized experimental workflow for the synthesis of 3-(3-Ethoxyphenyl)picolinic acid.

3. Reaction:

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

4. Aqueous Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]

5. Purification:

-

Filter the dried organic solution through a pad of Celite® to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel. A suitable eluent system would typically be a gradient of ethyl acetate in hexanes, with the polarity gradually increasing to elute the more polar picolinic acid derivative.

6. Characterization:

-

The structure and purity of the final product, 3-(3-Ethoxyphenyl)picolinic acid, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Optimization

-

Low Yield: If the yield is low, consider screening different palladium catalysts (e.g., Pd(dppf)Cl₂), ligands, bases (e.g., Cs₂CO₃, K₃PO₄), and solvent systems.[8] The reaction temperature and time can also be optimized.

-

Incomplete Reaction: Ensure that the reagents, particularly the boronic acid and the solvent, are of high purity and that the reaction is carried out under strictly anaerobic conditions.

-

Purification Difficulties: If the product is difficult to separate from byproducts, such as homocoupled products, optimizing the stoichiometry of the reactants (e.g., using a slight excess of the boronic acid) may be beneficial.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of 3-(3-Ethoxyphenyl)picolinic acid. The protocol detailed in this application note, based on well-established principles of Suzuki coupling, offers a robust starting point for researchers in the fields of medicinal chemistry and materials science. Careful attention to reaction setup, particularly maintaining an inert atmosphere, and optimization of reaction parameters will ensure a successful and high-yielding synthesis.

References

-

UC Berkeley. (2014, February 6). The Suzuki Reaction. [Link]

- Google Patents. (2021). WO2021076681A1 - Process for synthesis of picolinamides.

-

Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

- Google Patents. (2003, February 13). WO 03/011853 A1.

-

Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction | PDF. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

DiVA. (2018). Suzuki reactions in novel liquids. [Link]

- Google Patents. (n.d.). CN102399183B - A kind of method of preparing picolinic acid.

-

Myers, A. (n.d.). The Suzuki Reaction. [Link]

-

ARVO Journals. (2002, December 15). Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs | IOVS. [Link]

-

National Center for Biotechnology Information. (n.d.). Picolinic acid | C6H5NO2 | CID 1018 - PubChem. [Link]

-

MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

-

SIELC Technologies. (n.d.). Picolinic Acid. [Link]

-

Wikipedia. (n.d.). Picolinic acid. [Link]

-

DiVA. (2015, February 21). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]

-

PMC. (n.d.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[9][10]-Fused Indole Heterocycles. [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. mdpi.com [mdpi.com]

- 4. scribd.com [scribd.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. CN105153024A - Synthetic method of 3,4-substituted 2-picolinic acid - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. KR20190091460A - Novel picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 9. ocf.berkeley.edu [ocf.berkeley.edu]

- 10. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]

Scalable Synthetic Routes for 3-(3-Ethoxyphenyl)picolinic Acid: Application Notes and Protocols

Introduction

3-(3-Ethoxyphenyl)picolinic acid is a key building block in the synthesis of various pharmacologically active compounds and functional materials. Its structural motif, featuring a substituted phenyl ring attached to a pyridine carboxylic acid core, is of significant interest to researchers in drug discovery and development. The efficient and scalable production of this intermediate is therefore a critical aspect of advancing research and manufacturing in these fields.

This document provides a detailed guide to the scalable synthetic routes for 3-(3-Ethoxyphenyl)picolinic acid, intended for researchers, scientists, and drug development professionals. We will explore and compare two of the most powerful and versatile cross-coupling methodologies: the Suzuki-Miyaura coupling and the Negishi coupling. The causality behind experimental choices will be explained, and detailed, field-proven protocols will be provided to ensure reproducibility and scalability.

Comparative Analysis of Synthetic Routes

The construction of the C-C bond between the picolinic acid backbone and the 3-ethoxyphenyl group is the key transformation in the synthesis of the target molecule. Transition metal-catalyzed cross-coupling reactions are the most effective methods for achieving this transformation on a large scale.

| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |

| Key Reactants | 3-Halopicolinic acid/ester and (3-ethoxyphenyl)boronic acid (or its ester) | 3-Halopicolinic acid/ester and (3-ethoxyphenyl)zinc halide |

| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Palladium or Nickel complexes |

| Advantages | Boronic acids are generally stable, commercially available, and have low toxicity. The reaction is tolerant to a wide range of functional groups. | Organozinc reagents are highly reactive, often leading to faster reactions and higher yields. They can be prepared from a wider range of precursors. |

| Disadvantages | Boronic acids can undergo protodeboronation under certain conditions. | Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques. |

| Scalability | Excellent, widely used in industrial processes. | Good, but the handling of sensitive reagents can pose challenges on a very large scale. |

For the synthesis of 3-(3-Ethoxyphenyl)picolinic acid, both routes are viable. The choice between them often depends on the availability and cost of starting materials, and the specific capabilities of the manufacturing facility. The Suzuki-Miyaura coupling is often favored for its operational simplicity and the stability of the boronic acid reagent.

Synthetic Pathway Visualization

The general synthetic approach involves the coupling of a picolinic acid precursor with a substituted phenyl component. The following diagram illustrates the two primary pathways discussed.

(HOOC)C₅H₃N-X + (EtO)C₆H₄B(OH)₂ --[Pd Catalyst, Base]--> (HOOC)C₅H₃N-C₆H₄(OEt) (X = Br, I)

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.

Route 2: Negishi Coupling

The Negishi coupling is another powerful C-C bond-forming reaction that utilizes an organozinc reagent. It is often faster and can be more efficient than the Suzuki coupling for certain substrates.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Organozinc Reagent Preparation: The (3-ethoxyphenyl)zinc chloride reagent is typically prepared in situ from 3-bromoethoxybenzene by either lithiation followed by transmetalation with zinc chloride, or by direct insertion of activated zinc. This step requires strictly anhydrous and inert conditions.

-

Catalyst System: Palladium catalysts, similar to those used in Suzuki coupling, are effective. Nickel catalysts can also be employed and are a more cost-effective alternative. [1]* Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or 1,4-dioxane are required to prevent the decomposition of the organozinc reagent.

-

Reaction Conditions: Negishi couplings are often performed at room temperature or with gentle heating. The high reactivity of the organozinc reagent allows for milder conditions compared to some Suzuki couplings.

Scalable Protocol for Negishi Coupling:

-

Preparation of the Organozinc Reagent (in a separate reactor):

-

Under a strict inert atmosphere, react 3-bromoethoxybenzene with an organolithium reagent (e.g., n-BuLi) in anhydrous THF at low temperature (-78 °C).

-

After complete lithiation, add a solution of anhydrous zinc chloride in THF to the reaction mixture and allow it to warm to room temperature to form the (3-ethoxyphenyl)zinc chloride solution.

-

-

Coupling Reaction:

-

In the main reactor, dissolve 3-bromopicolinic acid (1.0 eq) and the palladium or nickel catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq) in anhydrous THF.

-

Slowly add the freshly prepared (3-ethoxyphenyl)zinc chloride solution to the main reactor at room temperature.

-

Monitor the reaction progress by HPLC or TLC. The reaction is often complete within a few hours.

-

-

Work-up and Isolation:

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

To isolate the product, the organic layer can be extracted with an aqueous base (e.g., 1M NaOH). The aqueous layer is then acidified with a strong acid to precipitate the product.

-

-

Purification:

-

The crude product is purified by recrystallization as described for the Suzuki-Miyaura route.

-

Catalytic Cycle Diagram (Negishi):